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molecular formula C17H18FNO B1601305 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone CAS No. 93957-51-8

1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

Cat. No. B1601305
M. Wt: 271.33 g/mol
InChI Key: ZGLVBYZCXLSAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05354772

Procedure details

562.9 g. (4.08 moles) of N-isopropylaniline is rapidly added to a solution of the crude product of Step 1 in 500 ml. of dimethylformamide stirred at 50° C. under nitrogen. The reaction mixture is stirred at 100° C. under nitrogen for 10 hours and allowed to cool to room temperature overnight. The reaction mixture is heated to 60° C., 2 l of water is added, and the mixture is cooled to 10° C. The obtained solids are collected, washed twice with 500 ml. portions of water and dissolved in 550 ml. of 95% ethanol at 75° C. The solution is cooled to 0° C., and the obtained solids are collected, washed three times with 100 ml. portions of 95% ethanol and vacuum dried at 35°-40° C. for 4 hours to obtain the 95.3% pure yellow product (466 g. (80.2% (two steps))), m.p. 78°- 81° C.
Quantity
4.08 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:3])[CH3:2].Cl[CH2:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=1)=[O:14].CN(C)C=O>O>[F:21][C:18]1[CH:19]=[CH:20][C:15]([C:13]([CH2:12][N:4]([CH:1]([CH3:3])[CH3:2])[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:14])=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
4.08 mol
Type
reactant
Smiles
C(C)(C)NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C1=CC=C(C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 100° C. under nitrogen for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 10° C
CUSTOM
Type
CUSTOM
Details
The obtained solids are collected
WASH
Type
WASH
Details
washed twice with 500 ml
DISSOLUTION
Type
DISSOLUTION
Details
portions of water and dissolved in 550 ml
CUSTOM
Type
CUSTOM
Details
at 75° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the obtained solids are collected
WASH
Type
WASH
Details
washed three times with 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
portions of 95% ethanol and vacuum dried at 35°-40° C. for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
FC1=CC=C(C(=O)CN(C2=CC=CC=C2)C(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 466 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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